molecular formula C15H13NO3 B11604806 3-[(2-methoxyphenyl)amino]-2-benzofuran-1(3H)-one

3-[(2-methoxyphenyl)amino]-2-benzofuran-1(3H)-one

Cat. No.: B11604806
M. Wt: 255.27 g/mol
InChI Key: FVCBTBQPPUOEKQ-UHFFFAOYSA-N
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Description

3-[(2-METHOXYPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-METHOXYPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyaniline with a benzofuranone derivative under specific conditions. The reaction typically requires a catalyst and may involve steps such as heating and stirring to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-[(2-METHOXYPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

3-[(2-METHOXYPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-METHOXYPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Methoxyphenyl)amino]propanamide
  • 2-Methoxyphenyl isocyanate
  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

3-[(2-METHOXYPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

3-(2-methoxyanilino)-3H-2-benzofuran-1-one

InChI

InChI=1S/C15H13NO3/c1-18-13-9-5-4-8-12(13)16-14-10-6-2-3-7-11(10)15(17)19-14/h2-9,14,16H,1H3

InChI Key

FVCBTBQPPUOEKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2C3=CC=CC=C3C(=O)O2

Origin of Product

United States

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